N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
Overview
Description
N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Sulfonylation: Introduction of a sulfonyl group to the aniline derivative.
Acetylation: Formation of the acetamide linkage.
Each step would require specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, sulfonyl chloride for sulfonylation, and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
- N-(3-fluorophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
- N-(3-iodophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
Uniqueness
N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12-7-8-16(24-2)15(9-12)20(25(3,22)23)11-17(21)19-14-6-4-5-13(18)10-14/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYXZKACPNKVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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